molecular formula C20H18ClF6N3O B6009194 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide

3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide

Cat. No.: B6009194
M. Wt: 465.8 g/mol
InChI Key: JGEQPAYTCKAYRU-UHFFFAOYSA-N
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Description

3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a hexafluoroisopropyl group linked to a pyridinyl-piperidinyl moiety

Preparation Methods

The synthesis of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate through a reaction between pyridine and piperidine under suitable conditions.

    Introduction of the Hexafluoroisopropyl Group: The hexafluoroisopropyl group is introduced via a nucleophilic substitution reaction using a hexafluoroisopropyl halide.

    Coupling with Benzamide: The final step involves coupling the intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structural features, which may confer specific biological activities.

    Materials Science: Its fluorinated structure makes it a candidate for use in the development of advanced materials with unique properties, such as high thermal stability and hydrophobicity.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Compared to other similar compounds, 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide stands out due to its unique combination of a chloro-substituted benzamide core and a hexafluoroisopropyl group. Similar compounds include:

Properties

IUPAC Name

3-chloro-N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridin-3-ylpiperidin-1-yl)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF6N3O/c21-15-7-3-5-13(11-15)17(31)29-18(19(22,23)24,20(25,26)27)30-10-2-1-8-16(30)14-6-4-9-28-12-14/h3-7,9,11-12,16H,1-2,8,10H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEQPAYTCKAYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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